1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AMPA and is used in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
Antitubercular Activity
Compounds structurally related to the queried chemical, specifically those modifying the isoniazid structure and involving pyrimidine and piperidine derivatives, have been evaluated for their antitubercular activity. These studies aim at developing new leads for anti-TB compounds by exploring various structural modifications to enhance efficacy against Mycobacterium tuberculosis and INH-resistant non-tuberculous mycobacteria. These investigations provide insights into rational drug design for tuberculosis treatment (Asif, 2014).
Antitumor Activity
Research on imidazole derivatives, which share a nitrogen-containing heterocyclic structure similar to pyrimidine, highlights their potential antitumor activity. This includes studies on various imidazole derivatives as new antitumor drugs, exploring their synthesis and biological properties. The findings contribute to the search for compounds with diverse biological activities, including potential anticancer applications (Iradyan et al., 2009).
Pharmacological Profile Improvement
Research on stereochemistry of phenylpiracetam and its methyl derivative demonstrates the influence of stereocenters on biological properties, indicating how specific configurations can lead to pharmacological advantages. This work is relevant for understanding how subtle changes in molecular structure, including those in compounds related to the query, can significantly impact therapeutic efficacy (Veinberg et al., 2015).
Nicotine Dependence Treatment
Studies on cannabinoid CB1 receptor antagonists, involving compounds with piperidine structures, investigate their potential as new therapeutic agents for treating nicotine dependence. This research suggests significant utility, although limited by side effects, for compounds targeting the CB1 receptor in smoking cessation therapy (Foll et al., 2008).
Synthesis of N-Heterocycles
The use of tert-butanesulfinamide in the stereoselective synthesis of amines and N-heterocycles, including piperidines and pyrrolidines, underscores the importance of such compounds in developing therapeutically relevant molecules. This review highlights methodologies for accessing diverse heterocyclic structures that are central to many natural products and pharmaceuticals (Philip et al., 2020).
properties
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.ClH/c1-7-6-9(12)15-11(14-7)16-4-2-8(3-5-16)10(13)17;/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBZFXSOJLOLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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